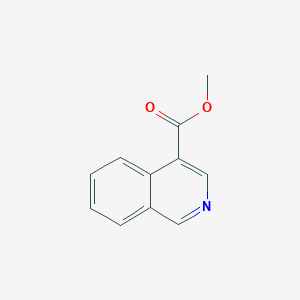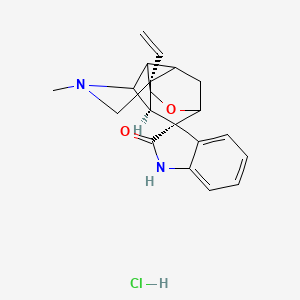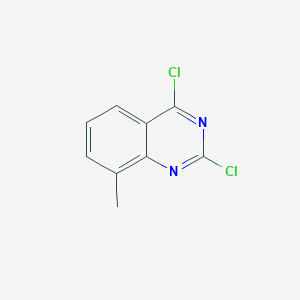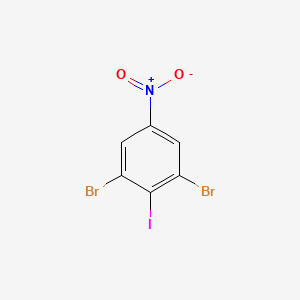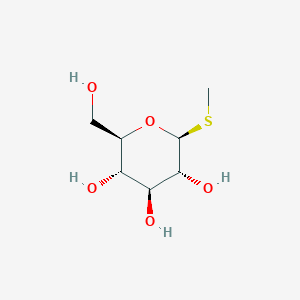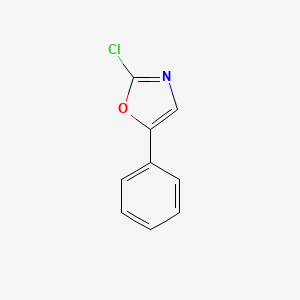
2-Chloro-5-phényloxazole
Vue d'ensemble
Description
2-Chloro-5-phenyloxazole is a chemical compound with the molecular formula C9H6ClNO . It has a molecular weight of 179.61 . The compound is typically a yellow solid or liquid .
Synthesis Analysis
The synthesis of 2-Chloro-5-phenyloxazole involves the use of triethylamine added to a mixture of 5-phenyl-3H-oxazole-2-thione and phosphoryl chloride cooled to 0° C. The mixture is then heated to 120° C. for 3 hours .Molecular Structure Analysis
The linear structure formula of 2-Chloro-5-phenyloxazole is C9H6ClNO . The compound has a density of 1.3±0.1 g/cm3 .Physical And Chemical Properties Analysis
2-Chloro-5-phenyloxazole has a molecular weight of 179.603 . It has a density of 1.3±0.1 g/cm3 and a boiling point of 310.9±35.0 °C at 760 mmHg . The compound is a yellow solid or liquid .Applications De Recherche Scientifique
Activité antimycobactérienne
Les dérivés d'oxazole, y compris les analogues similaires au 2-Chloro-5-phényloxazole, ont été étudiés pour leurs propriétés antimycobactériennes. Des composés comme le 2-(3´-pyridyl)-5-phényloxazole se sont avérés efficaces comme agents antituberculeux .
Applications antifongiques
Des composés d'oxazole apparentés ont présenté une activité antifongique comparable à celle des médicaments standards comme le voriconazole contre des champignons tels qu'Aspergillus niger .
Synthèse de luminophores
Des dérivés du 2,5-diphényloxazole, qui est structurellement apparenté au this compound, ont été utilisés pour synthétiser de nouveaux luminophores par des réactions d'oléfination avec des aldéhydes hétérocycliques contenant un cycle furane .
Chimie synthétique
Le cycle oxazole, qui fait partie de la structure du this compound, est important en chimie synthétique pour la construction de molécules complexes en raison de sa réactivité et de sa stabilité .
Safety and Hazards
Analyse Biochimique
Biochemical Properties
2-Chloro-5-phenyloxazole plays a significant role in biochemical reactions, particularly due to its interactions with various enzymes and proteins. It has been identified as an inhibitor of the enzyme CYP1A2, which is involved in the metabolism of several drugs . This inhibition can lead to altered drug metabolism and potential drug-drug interactions. Additionally, 2-Chloro-5-phenyloxazole interacts with other biomolecules, including proteins involved in cell signaling pathways, thereby influencing cellular responses.
Cellular Effects
The effects of 2-Chloro-5-phenyloxazole on various types of cells and cellular processes are profound. It has been shown to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . For instance, 2-Chloro-5-phenyloxazole can affect the expression of genes involved in oxidative stress responses, leading to changes in cellular metabolism and potentially impacting cell survival and proliferation.
Molecular Mechanism
At the molecular level, 2-Chloro-5-phenyloxazole exerts its effects through several mechanisms. It binds to specific biomolecules, including enzymes and receptors, leading to inhibition or activation of these targets . For example, its binding to CYP1A2 results in enzyme inhibition, which can alter the metabolic pathways of various substrates. Additionally, 2-Chloro-5-phenyloxazole can modulate gene expression by interacting with transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-Chloro-5-phenyloxazole can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function . Studies have shown that 2-Chloro-5-phenyloxazole is relatively stable under controlled conditions, but its degradation products can also have biological activities. Long-term exposure to 2-Chloro-5-phenyloxazole in in vitro and in vivo studies has revealed potential impacts on cellular homeostasis and function.
Dosage Effects in Animal Models
The effects of 2-Chloro-5-phenyloxazole vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, while higher doses can lead to toxicity and adverse effects . Studies have identified threshold effects, where specific dosages result in significant changes in biological responses. Toxic effects at high doses include hepatotoxicity and neurotoxicity, highlighting the importance of dosage optimization in therapeutic applications.
Metabolic Pathways
2-Chloro-5-phenyloxazole is involved in several metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux . It is metabolized primarily by the liver, where it undergoes biotransformation through phase I and phase II reactions. These metabolic processes can lead to the formation of active or inactive metabolites, which can further influence cellular functions and overall metabolism.
Transport and Distribution
The transport and distribution of 2-Chloro-5-phenyloxazole within cells and tissues are mediated by specific transporters and binding proteins . The compound is known to cross the blood-brain barrier, indicating its potential effects on the central nervous system. Additionally, its distribution within tissues can affect its localization and accumulation, influencing its biological activity and therapeutic potential.
Subcellular Localization
2-Chloro-5-phenyloxazole exhibits specific subcellular localization, which can impact its activity and function . It is primarily localized in the cytoplasm and nucleus, where it can interact with various cellular components. The compound’s localization is influenced by targeting signals and post-translational modifications, which direct it to specific compartments or organelles. This subcellular distribution is crucial for its role in modulating cellular processes and responses.
Propriétés
IUPAC Name |
2-chloro-5-phenyl-1,3-oxazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6ClNO/c10-9-11-6-8(12-9)7-4-2-1-3-5-7/h1-6H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RQAIEHDXUZPMBJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CN=C(O2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90451224 | |
| Record name | 2-Chloro-5-phenyloxazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90451224 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.60 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
62124-43-0 | |
| Record name | 2-Chloro-5-phenyloxazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90451224 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[1,1'-Biphenyl]-2-amine, 3'-chloro-4'-fluoro-](/img/structure/B1589574.png)
![Imidazo[1,2-f]phenanthridine](/img/structure/B1589575.png)
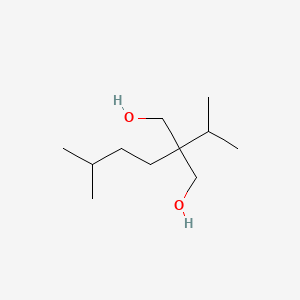

![7-Azabicyclo[4.1.0]heptane, 7-[(4-methylphenyl)sulfonyl]-](/img/structure/B1589580.png)
